molecular formula C14H21N3O B7616401 3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea

3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea

Cat. No.: B7616401
M. Wt: 247.34 g/mol
InChI Key: XYXDQDLJZKMSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea is a chemical compound of interest in modern drug discovery and medicinal chemistry, where urea-based derivatives are increasingly utilized to establish key drug-target interactions and fine-tune crucial drug-like properties . The urea functional group is known for its distinct conformational properties and ability to form multiple stable hydrogen bonds with biological targets, which is responsible for specific biological activity . Its structure, featuring a cyclohexyl group and a pyridine ring, is characteristic of scaffolds used in the development of receptor agonists and kinase inhibitors, as seen in related compounds documented in pharmacological and patent literature . Researchers can employ this compound as a building block in the synthesis of more complex molecules or as a core structure in structure-activity relationship (SAR) studies. The presence of the urea moiety is pivotal for modulating the compound's physicochemical properties, such as its hydrogen-bonding capacity and lipophilicity, which directly influence aqueous solubility and permeability across biological membranes . This makes it a valuable candidate for hit-to-lead optimization campaigns aimed at improving pharmacokinetic profiles. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-cyclohexyl-1-ethyl-1-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-17(13-8-10-15-11-9-13)14(18)16-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXDQDLJZKMSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=NC=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-cyclohexyl-1-ethyl-1-pyridin-4-ylurea and selected urea/nitrosourea derivatives:

Compound Substituents Key Biological Activity Toxicity Profile
This compound Cyclohexyl (C3), ethyl (N1), pyridin-4-yl (N1) Hypothesized kinase inhibition (no clinical data) Unknown; predicted hepatic/renal risks
1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) Two 2-chloroethyl groups, nitrosourea backbone DNA alkylation, anticancer (lymphoma, glioma) Hematopoietic suppression, hepatic/renal toxicity
Sorafenib (Nexavar®) Trifluoromethyl phenyl, urea linker, pyridinyl carboxamide Multikinase inhibitor (RAF, VEGF, PDGFR) Hypertension, hand-foot syndrome
Carmustine (BCNU) Similar to BCNU; nitrosourea with chloroethyl groups Alkylating agent, crosses blood-brain barrier Myelosuppression, pulmonary fibrosis

Mechanistic Differences

  • This compound : Lacks the nitroso group present in BCNU, which is critical for DNA alkylation. The pyridin-4-yl group may enable interactions with kinase ATP-binding pockets, akin to sorafenib .
  • BCNU: Generates reactive chloroethyl carbonium ions, causing DNA crosslinking and cytotoxicity. Its delayed hematopoietic toxicity (nadir at 4–6 weeks) contrasts with the unknown toxicity timeline of the target compound .

Pharmacokinetic and Toxicity Data

  • BCNU : Dose-limiting toxicity is myelosuppression (250 mg/m² single dose); hepatic/renal toxicity observed in 26% and 10% of patients, respectively .
  • Sorafenib : Higher selectivity for kinases reduces off-target effects but induces dermatological toxicity.

Research Findings and Gaps

  • Anticancer Potential: Unlike BCNU, the target compound’s mechanism remains unverified. In silico studies propose inhibition of EGFR or VEGFR2 kinases, but experimental validation is lacking.
  • Toxicity Uncertainty : The cyclohexyl group may enhance CNS penetration but also increase lipid accumulation risks, contrasting with BCNU’s renal toxicity .

Q & A

Q. How can researchers design efficient synthetic routes for 3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea?

Methodological Answer: To design efficient synthetic routes:

  • Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates. This reduces trial-and-error experimentation .
  • Factorial Design : Apply statistical experimental design (e.g., Taguchi or Box-Behnken methods) to optimize reaction parameters (temperature, solvent, catalyst loading). This minimizes the number of experiments while maximizing data relevance .
  • Intermediate Isolation : Employ separation technologies (e.g., column chromatography or membrane filtration) to isolate and characterize intermediates, ensuring reaction fidelity .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • Spectroscopic Analysis : Combine 1^1H/13^{13}C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. Cross-validate spectral data with computational predictions (e.g., NMR chemical shift simulations) .
  • Chromatographic Profiling : Use HPLC or UPLC with UV/vis detection to assess purity and quantify byproducts. Pair with mass spectrometry (LC-MS) for trace impurity identification .
  • Thermal Analysis : Perform DSC/TGA to evaluate thermal stability and polymorphism, critical for understanding storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for urea derivatives like this compound?

Methodological Answer:

  • Multi-technique Cross-validation : Integrate X-ray crystallography (for solid-state structure) with solution-state NMR to address discrepancies arising from conformational flexibility .
  • Dynamic NMR Studies : Conduct variable-temperature NMR to probe rotational barriers around the urea moiety, which may explain split signals or broadening .
  • Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors in data collection .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

  • Computational SAR : Use molecular docking and MD simulations to predict binding affinities with target proteins (e.g., kinases or receptors). Validate with free-energy perturbation (FEP) calculations .
  • Isosteric Replacement : Synthesize analogs with modified cyclohexyl or pyridinyl groups and compare bioactivity via dose-response assays (e.g., IC50_{50} determination) .
  • Kinetic Profiling : Perform time-resolved enzymatic assays to assess inhibition mechanisms (competitive/non-competitive) and correlate with structural features .

Q. How can reaction conditions be optimized for scaled-up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process Intensification : Use microreactor systems to enhance heat/mass transfer and reduce side reactions during scaling .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to identify critical parameters (e.g., residence time, mixing efficiency) affecting yield and impurity profiles .

Q. How can computational models for this compound’s reactivity be validated experimentally?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare experimental KIEs with computationally predicted transition states to validate reaction mechanisms .
  • Spectral Benchmarking : Match computed UV/vis or IR spectra with experimental data to confirm electronic structure accuracy .
  • Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) and assess their impact on predicted reactivity, then correlate with experimental outcomes .

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